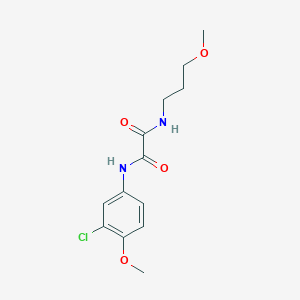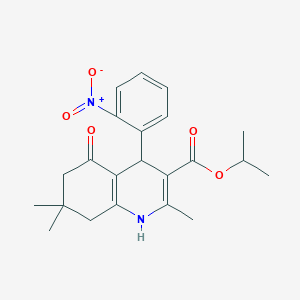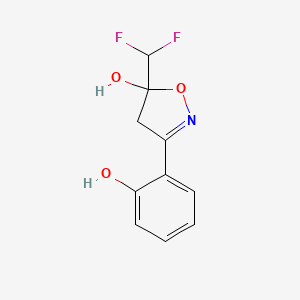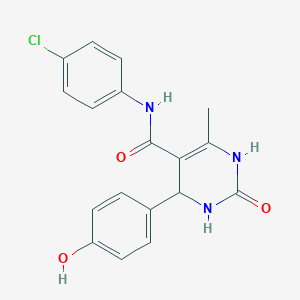
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (R1NHC(O)C(O)NHR2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methoxypropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the oxamide.
-
Step 1: Formation of Isocyanate
- React 3-chloro-4-methoxyaniline with oxalyl chloride in an inert solvent such as dichloromethane.
- Reaction conditions: Room temperature, under anhydrous conditions.
- Intermediate formed: 3-chloro-4-methoxyphenyl isocyanate.
-
Step 2: Formation of Oxamide
- Add 3-methoxypropylamine to the reaction mixture containing the isocyanate.
- Reaction conditions: Room temperature to slightly elevated temperature, under anhydrous conditions.
- Product formed: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用机制
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)urea: Similar structure but with a urea functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)carbamate: Similar structure but with a carbamate functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)amide: Similar structure but with an amide functional group instead of an oxamide.
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-7-3-6-15-12(17)13(18)16-9-4-5-11(20-2)10(14)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGZWQTYOCXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5075502.png)

![[5-(3,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5075515.png)

![1-[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5075543.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5075549.png)
![N-(3-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5075559.png)
![2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B5075568.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5075574.png)

![3-(4-methyl-1-piperazinyl)-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B5075593.png)
![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4-chlorobenzoate](/img/structure/B5075595.png)
![2-[butyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5075601.png)

